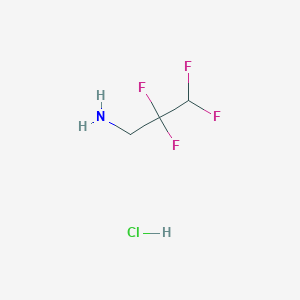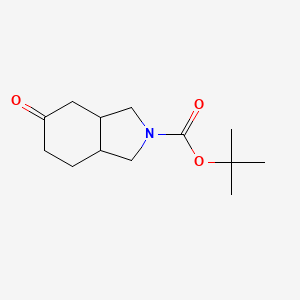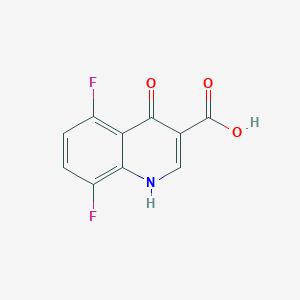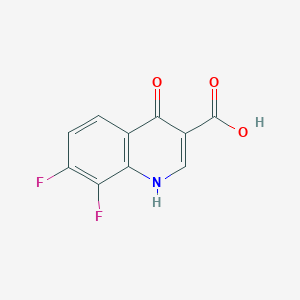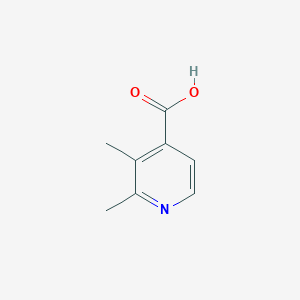
2,3-Dimethylisonicotinic acid
説明
2,3-Dimethylisonicotinic acid (DMINA) is a derivative of isonicotinic acid, which has been used in various fields of research. DMINA is a heterocyclic compound that contains a pyridine ring with two methyl groups attached to the 2nd and 3rd positions of the ring. This compound has been found to possess various biological activities, such as anti-inflammatory, antioxidant, and antitumor properties.
科学的研究の応用
Photocatalyzed Oxidation Studies
Research has shown that compounds like dimethylarsinic acid (DMA) are effectively degraded by photocatalysis using TiO2. This degradation process, involving the oxidation of DMA to other forms, is significant in environmental science and technology. The study of Xu, Cai, and O’Shea (2007) demonstrated the potential of TiO2 as an adsorbent and photocatalyst for various arsenic species, including DMA (Xu, Cai, & O’Shea, 2007).
Cancer Research
DMA has been identified as a carcinogen in animal models, particularly affecting the urinary bladder. Cohen, Ohnishi, Arnold, and Le (2007) found that DMA's carcinogenic action is linked to cytotoxicity and subsequent cell regeneration, with dose-dependent effects observed in their studies (Cohen, Ohnishi, Arnold, & Le, 2007).
Chemical Analysis and Speciation
Studies have focused on the analysis of DMA and related compounds in various matrices. For example, Masscheleyn, Delaune, and Patrick (1991) developed a sensitive analytical method for accurately determining arsenic species, including DMA, in aqueous solutions (Masscheleyn, Delaune, & Patrick, 1991). Similarly, Webb and Carter (1984) described a method for recovering DMA from biological samples, highlighting its significance in toxicological studies (Webb & Carter, 1984).
Environmental and Health Implications
DMA's role in environmental and health contexts has been explored in various studies. Yamanaka et al. (2001) investigated the oxidative damage potential of DMA in mammals, focusing on its role in carcinogenesis (Yamanaka et al., 2001). Additionally, the work of Tofan-Lazar and Al-Abadleh (2012) on the adsorption/desorption kinetics of DMA on iron-(oxyhydr)oxides is relevant to environmental chemistry and risk assessment (Tofan-Lazar & Al-Abadleh, 2012).
Synthesis and Transformation in Chemical Processes
The synthesis and transformation of DMA and related compounds are critical in chemical processes. Huo, Kosugi, and Yamamoto (2008) detailed the synthesis ofa xanthine oxidoreductase inhibitor using isonicotinic acid N-oxide, highlighting the relevance of similar compounds in pharmaceutical synthesis (Huo, Kosugi, & Yamamoto, 2008). Additionally, Jin, Li, Liu, Zheng, and Shen (2011) reported on the transformation of 2-chloro-3-cyanopyridine to 2-chloronicotinic acid by Rhodococcus erythropolis, underscoring the importance of these compounds in biotechnological applications (Jin, Li, Liu, Zheng, & Shen, 2011).
作用機序
Target of Action
2,3-Dimethylisonicotinic acid is a derivative of isoniazid , a frontline drug employed in the treatment of tuberculosis . The primary targets of isoniazid and its derivatives are organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii .
Mode of Action
Isoniazid, and by extension this compound, is a prodrug and must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex . Once activated, isoniazid inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall .
Biochemical Pathways
Isoniazid interferes with the synthesis of mycolic acids, disrupting the formation of the bacterial cell wall . This disruption inhibits the growth of the bacteria and eventually leads to their death.
Pharmacokinetics
Therapeutic proteins and nucleic acid-based drugs, which include isoniazid and its derivatives, generally exhibit complex pharmacokinetic behavior . They are typically administered parenterally due to their large size, poor membrane permeability, and instability in the gastrointestinal tract . Their distribution is slow and depends on extravasation in tissue, distribution within the particular tissue, and degradation . Elimination primarily occurs via catabolism to peptides and amino acids .
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium species, leading to their eventual death . This is achieved through the disruption of the synthesis of mycolic acids, a crucial component of the bacterial cell wall .
生化学分析
Biochemical Properties
2,3-Dimethylisonicotinic acid plays a significant role in biochemical reactions, particularly in the synthesis of imidazopyridine and oxazolopyridine compounds. These compounds are known for their therapeutic potential against parasitic diseases . The interactions of this compound with enzymes, proteins, and other biomolecules are crucial for its biochemical activity. It interacts with specific enzymes that facilitate its conversion into active therapeutic agents. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their catalytic activity.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways, leading to changes in gene expression patterns. This modulation can result in altered cellular functions, such as changes in metabolic activity and cell proliferation rates. The impact of this compound on cellular metabolism is particularly noteworthy, as it can influence the production and utilization of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. The compound can bind to enzymes, leading to either inhibition or activation of their catalytic functions. This binding can result in changes in gene expression, as the activity of transcription factors and other regulatory proteins is modulated. The precise molecular interactions of this compound with its target biomolecules are critical for its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its stability under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to induce sustained changes in cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed. Studies have identified threshold effects, where the compound’s efficacy and safety profile change significantly with dosage variations. Understanding these dosage effects is crucial for optimizing the therapeutic use of this compound .
Metabolic Pathways
This compound is involved in specific metabolic pathways that influence its biochemical activity. The compound interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of active metabolites. These metabolic pathways can affect the overall metabolic flux and levels of key metabolites in cells. The interactions of this compound with metabolic enzymes are essential for its conversion into active forms that exert therapeutic effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence the localization and accumulation of this compound within different cellular compartments. Understanding the transport mechanisms is important for optimizing the delivery and efficacy of the compound .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context. The subcellular distribution of the compound can influence its interactions with target biomolecules and its overall biochemical activity .
特性
IUPAC Name |
2,3-dimethylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-6(2)9-4-3-7(5)8(10)11/h3-4H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZMOGFYBBVBFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4328-85-2 | |
| Record name | 2,3-dimethylpyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B1342513.png)


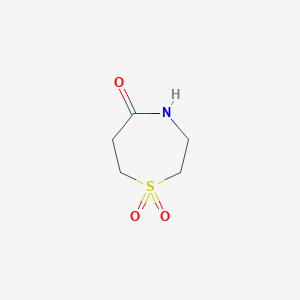
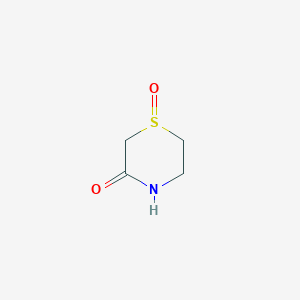

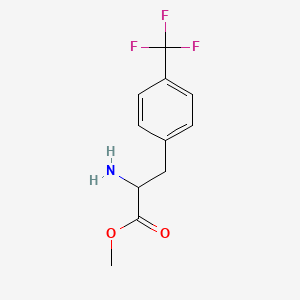
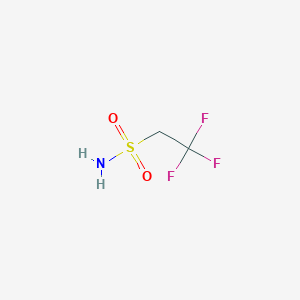
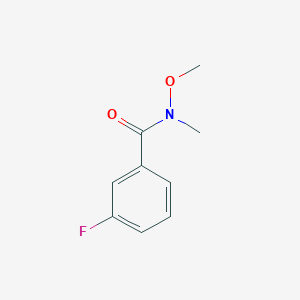
![6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1342541.png)
